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Compound of Interest

Compound Name: IRL 1038

Cat. No.: B15571730 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
IRL 1038 is a synthetic peptide fragment of endothelin-1, specifically identified as

[Cys11,Cys15]endothelin-1(11-21). It functions as a potent and selective antagonist of the

endothelin B (ETB) receptor. This technical guide provides a comprehensive overview of the

known chemical properties, structure, and biological activity of IRL 1038. The information is

intended for researchers, scientists, and professionals involved in drug development and

cardiovascular pharmacology.

Chemical Properties and Structure
IRL 1038 is a peptide-based molecule with a defined amino acid sequence and specific

modifications that are crucial for its biological activity. The fundamental physicochemical

properties are summarized in the table below.
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Property Value Source

Chemical Name
[Cys11,Cys15]endothelin-1(11-

21)
[1]

CAS Number 144602-02-8 [2]

Molecular Formula C68H92N14O15S2 [2]

Molecular Weight 1410 g/mol [2]

Amino Acid Sequence
Cys-Val-Tyr-Phe-Cys-His-Leu-

Asp-Ile-Ile-Trp
[2][3]

Structural Features
Disulfide bridge between

Cys11 and Cys15
[2]

Appearance Lyophilized powder [3]

Solubility
Soluble to 1 mg/ml in 20%

acetonitrile
[2]

Storage

Desiccate at -20°C for long-

term storage (up to 12

months). Lyophilized powder

may be stored at 4°C for short-

term use.

[2][3]

Note: Detailed spectroscopic data such as 1H-NMR, 13C-NMR, IR, or high-resolution mass

spectrometry fragmentation analysis for IRL 1038 are not readily available in the public domain.

Furthermore, no crystallographic data has been published to date, which would provide the

definitive three-dimensional structure.

Biological Activity and Mechanism of Action
IRL 1038 is a selective antagonist of the endothelin B (ETB) receptor.[1] Its primary biological

effect is the inhibition of endothelin-induced, endothelium-dependent vascular relaxation.[1] In

isolated rat aorta, IRL 1038 has been shown to inhibit the relaxation caused by endothelins

without affecting the relaxation induced by other vasodilators like carbachol.[1] This selectivity
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indicates that its mechanism of action is specifically tied to the ETB receptor-mediated

signaling pathway in the vascular endothelium.

Pharmacological Data
Quantitative pharmacological data for IRL 1038, such as binding affinity (Ki) and functional

inhibitory concentrations (IC50), are not extensively reported in publicly available literature.

One study demonstrated that IRL 1038 at a concentration of 3 µM augmented the contractile

effects of endothelins in the presence of endothelium and inhibited endothelium-dependent

relaxation at concentrations ranging from 0.3 to 3 µM in isolated rat aorta.[1]

Experimental Protocols
Detailed, step-by-step protocols for the synthesis and purification of IRL 1038 are not publicly

available. However, as a peptide, its synthesis would follow standard solid-phase peptide

synthesis (SPPS) methodologies.

General Solid-Phase Peptide Synthesis (SPPS) Protocol
A general workflow for the synthesis of a peptide like IRL 1038 would involve:

Resin Selection and Swelling: A suitable resin, such as a Rink Amide resin for a C-terminal

amide, would be chosen and swelled in a solvent like N,N-dimethylformamide (DMF).

Amino Acid Coupling: The C-terminal amino acid (Tryptophan in the case of IRL 1038,

synthesized in reverse order) is attached to the resin. Subsequent amino acids are then

added sequentially. Each coupling step involves the deprotection of the N-terminal protecting

group (commonly Fmoc) of the resin-bound amino acid, followed by the activation and

coupling of the next protected amino acid in the sequence.

Deprotection: The Fmoc protecting group is typically removed using a solution of piperidine

in DMF.

Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the

resin, and the side-chain protecting groups are removed using a cleavage cocktail, often

containing trifluoroacetic acid (TFA) and scavengers.
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Purification: The crude peptide is then purified, typically by reverse-phase high-performance

liquid chromatography (RP-HPLC).

Lyophilization: The purified peptide is lyophilized to obtain a stable powder.

Disulfide Bond Formation: A specific step to induce the formation of the intramolecular

disulfide bond between the two cysteine residues would be required post-synthesis and

purification.

Isolated Rat Aorta Assay for Endothelium-Dependent
Relaxation
The following is a generalized protocol based on standard pharmacological procedures to

assess the effect of IRL 1038 on vascular tone.

Tissue Preparation: A male Wistar rat is euthanized, and the thoracic aorta is carefully

excised and placed in a cold, oxygenated Krebs-Henseleit physiological salt solution.

Aortic Ring Preparation: The aorta is cleaned of adhering connective and fatty tissue. Rings

of approximately 2-3 mm in width are cut. For some experiments, the endothelium may be

mechanically removed by gently rubbing the intimal surface.

Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution

at 37°C and continuously bubbled with 95% O2 and 5% CO2. The rings are connected to an

isometric force transducer to record changes in tension.

Equilibration: The rings are allowed to equilibrate for a period of 60-90 minutes under a

resting tension.

Contraction: The aortic rings are pre-contracted with an alpha-adrenergic agonist such as

norepinephrine or phenylephrine to induce a stable level of tone.

Drug Application: Once a stable contraction is achieved, cumulative concentrations of an

endothelin peptide (e.g., endothelin-1 or endothelin-3) are added to induce endothelium-

dependent relaxation. To test the effect of IRL 1038, the aortic rings are pre-incubated with

the antagonist for a specified period before the addition of the endothelin peptide.
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Data Analysis: The relaxation responses are measured as a percentage decrease from the

pre-contracted tone.

Signaling Pathway
IRL 1038 exerts its effect by blocking the ETB receptor signaling pathway in endothelial cells.

The activation of the ETB receptor by endothelin peptides typically leads to vasodilation. The

diagram below illustrates this pathway, which is inhibited by IRL 1038.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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